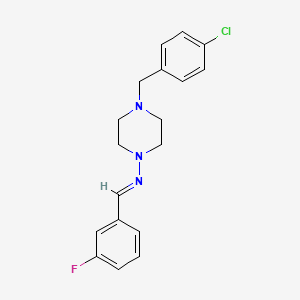

4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Chlorbenzyl)-N-(3-Fluorbenzyliden)-1-piperazinamin ist eine synthetische organische Verbindung, die zur Klasse der Piperazinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Piperazinrings aus, der mit einer 4-Chlorbenzylgruppe und einer 3-Fluorbenzylidengruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(4-Chlorbenzyl)-N-(3-Fluorbenzyliden)-1-piperazinamin umfasst in der Regel die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 4-Chlorbenzylchlorid und 3-Fluorbenzylchlorid.

Bildung des Zwischenprodukts: Das 4-Chlorbenzylchlorid wird mit Piperazin umgesetzt, um 4-(4-Chlorbenzyl)piperazin zu bilden.

Bildung des Endprodukts: Das Zwischenprodukt 4-(4-Chlorbenzyl)piperazin wird dann unter geeigneten Bedingungen mit 3-Fluorbenzylidenchlorid umgesetzt, um das Endprodukt 4-(4-Chlorbenzyl)-N-(3-Fluorbenzyliden)-1-piperazinamin zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden die Skalierung der Labor-Syntheseverfahren, die Optimierung der Reaktionsbedingungen sowie die Sicherstellung der Reinheit und Ausbeute durch verschiedene Reinigungstechniken wie Umkristallisation und Chromatographie beinhalten.

Chemische Reaktionsanalyse

Reaktionstypen

4-(4-Chlorbenzyl)-N-(3-Fluorbenzyliden)-1-piperazinamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Formen der Verbindung führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Benzyl- und Piperazin-Einheiten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorbenzyl)-N-(3-Fluorbenzyliden)-1-piperazinamin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es werden laufend Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 4-(4-Chlorbenzyl)-N-(3-Fluorbenzyliden)-1-piperazinamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Ausführliche Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege aufzuklären, die beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(4-Chlorbenzyl)piperazin: Ein Vorläufer bei der Synthese der Zielverbindung.

3-Fluorbenzylidenchlorid: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.

N-(3-Fluorbenzyliden)piperazin: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen.

Einzigartigkeit

4-(4-Chlorbenzyl)-N-(3-Fluorbenzyliden)-1-piperazinamin ist einzigartig durch das Vorhandensein sowohl von 4-Chlorbenzyl- als auch von 3-Fluorbenzylidengruppen am Piperazinring. Diese einzigartige Kombination von Substituenten verleiht der Verbindung besondere chemische und biologische Eigenschaften und macht sie zu einem wertvollen Forschungsobjekt in verschiedenen Forschungsgebieten.

Eigenschaften

CAS-Nummer |

303102-31-0 |

|---|---|

Molekularformel |

C18H19ClFN3 |

Molekulargewicht |

331.8 g/mol |

IUPAC-Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-fluorophenyl)methanimine |

InChI |

InChI=1S/C18H19ClFN3/c19-17-6-4-15(5-7-17)14-22-8-10-23(11-9-22)21-13-16-2-1-3-18(20)12-16/h1-7,12-13H,8-11,14H2/b21-13+ |

InChI-Schlüssel |

WNRTZOXSXMYCLL-FYJGNVAPSA-N |

Isomerische SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=CC=C3)F |

Kanonische SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11664739.png)

![[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11664747.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11664753.png)

![dimethyl 2-{1-[(3-bromophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11664766.png)

![6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11664768.png)

![Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11664774.png)

![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11664783.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11664795.png)

![3-[(E)-(benzylimino)methyl]-2-[(4-chlorophenyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11664802.png)

![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664810.png)

![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11664813.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B11664815.png)